molecular formula C21H20N4O2 B2692718 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide CAS No. 879920-08-8

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2692718
CAS No.: 879920-08-8
M. Wt: 360.417
InChI Key: ZEUMYFRXWQPMOP-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a quinoline-4-carboxamide derivative, this scaffold is recognized for its potential to interact with key biological targets. Related quinoline-4-carboxamide analogs have been identified as potent antiplasmodial agents with a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in parasites . Furthermore, the structural motif of a pyridine ring fused to a quinoline system is known to be significant in cytochrome P450 (CYP) binding studies. Specifically, compounds with a pyridine nitrogen in the para position relative to the linkage can act as Type II binders, coordinating directly with the ferric heme iron of CYP enzymes like CYP2C9, a major drug-metabolizing enzyme . This interaction can inhibit metabolic activity, making such compounds valuable tools for studying drug-drug interactions and metabolic stability. The quinoline core is also extensively investigated in oncology research, with numerous derivatives demonstrating anticancer activity through mechanisms such as topoisomerase inhibition and DNA intercalation . This product is intended for research purposes to further explore these and other potential biochemical applications. Please be advised: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

1-(2-pyridin-4-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-20(26)15-7-11-25(12-8-15)21(27)17-13-19(14-5-9-23-10-6-14)24-18-4-2-1-3-16(17)18/h1-6,9-10,13,15H,7-8,11-12H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUMYFRXWQPMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine are reacted in refluxing toluene . This method yields the desired quinoline derivative, which can then be further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound is susceptible to hydrolysis under acidic or alkaline conditions due to its amide and ester-like carbonyl linkages:

Reaction Type Conditions Products References
Amide bond hydrolysisAcidic (HCl/H₂O, reflux)1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxylic acid + NH₃
Carbonyl hydrolysisBasic (NaOH, aqueous ethanol, 80°C)Quinoline-4-carboxylic acid derivative + piperidine-4-carboxamide fragments
  • Mechanistic Insight : Acidic hydrolysis protonates the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic water attack. Alkaline hydrolysis involves hydroxide ion-mediated cleavage.

Oxidation Reactions

The pyridine and quinoline rings exhibit distinct oxidation behaviors:

Reaction Type Conditions Products References
Pyridine N-oxidationmCPBA (meta-chloroperbenzoic acid)Pyridine N-oxide derivative
Quinoline ring oxidationKMnO₄ (acidic, 60°C)Quinoline-4-carboxylic acid (via C-H activation)
  • Key Observations : Pyridine N-oxidation enhances water solubility, while quinoline oxidation disrupts aromaticity, forming carboxylic acid derivatives .

Substitution and Functionalization

The pyridine ring undergoes electrophilic substitution, while the piperidine nitrogen participates in alkylation:

Reaction Type Conditions Products References
Pyridine C-H halogenationBr₂ (FeBr₃ catalyst, 0°C)3-Bromo-pyridinyl-substituted derivative
Piperidine N-alkylationCH₃I (K₂CO₃, DMF, 25°C)Quaternary ammonium salt
  • Synthetic Utility : Bromination introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Decarboxylation and Thermal Degradation

Under pyrolytic conditions, the carboxamide group undergoes decarboxylation:

Reaction Type Conditions Products References
Thermal decarboxylation200°C (neat, inert atmosphere)Piperidine-4-amine + CO₂ + quinoline derivative
  • Stability Note : Decomposition occurs above 180°C, limiting high-temperature applications .

Salt Formation

The piperidine nitrogen and carboxamide group participate in acid-base reactions:

Reaction Type Conditions Products References
Hydrochloride saltHCl (ethanol, 0°C)1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide·HCl
Hemisuccinate saltSuccinic acid (CH₃CN, reflux)Hemisuccinate salt (improved crystallinity)
  • Pharmaceutical Relevance : Salt forms enhance solubility and bioavailability .

Photochemical Reactions

UV irradiation induces reactivity in the quinoline system:

Reaction Type Conditions Products References
[2+2] CycloadditionUV light (λ = 254 nm)Cyclobutane-fused quinoline derivative
  • Mechanism : Excited-state quinoline participates in dimerization or cross-cycloaddition .

Experimental Considerations

  • Purification : Chromatography (silica gel, CH₂Cl₂/MeOH) is critical due to polar byproducts .

  • Analytical Validation : Reaction progress monitored via LC-MS (ESI+) and ¹H NMR .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antimalarial research:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of quinoline-4-carboxamides have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Antimalarial Activity : The compound has been investigated for its potential against malaria. In a study involving Plasmodium falciparum, it demonstrated moderate potency with an EC50 value of 120 nM. Optimization efforts led to compounds with low nanomolar in vitro potency and excellent oral efficacy in murine models of malaria .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Case Study 1 : A study highlighted the antiplasmodial effects of a quinoline derivative, showing that it could effectively inhibit multiple life-cycle stages of Plasmodium parasites. The study reported that the optimized compound achieved an ED90 below 1 mg/kg when administered orally .
  • Case Study 2 : Research on antimicrobial properties indicated that modifications to the piperidine structure could enhance activity against bacterial strains. The findings suggested that specific substitutions could lead to stronger interactions with bacterial targets .

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxamide Derivatives with Varying Substituents

Compound 1 (Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone)
  • Structural Difference: Replaces the carboxamide group with a ketone-linked piperidine.
  • Synthesis Yield: 69.5% (similar to the target compound) .
Compound 2 (Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanone)
  • Structural Difference: Pyridin-3-yl substituent instead of pyridin-4-yl.
  • Impact: The shifted pyridine nitrogen alters electronic properties and binding interactions.
  • Synthesis Yield: 71.4%, indicating minimal steric or electronic hindrance from positional isomerism .
D6–D12 Derivatives ()
  • Structural Differences: Benzamide-linked piperazine groups with substituents (e.g., -OCH₃, -CF₃, -Cl) on the phenyl ring.
  • Impact: Electron-withdrawing groups (e.g., -CF₃ in D7) enhance metabolic stability but may reduce solubility. Melting points range widely (e.g., 180–250°C), reflecting crystallinity differences .

Piperidine-4-carboxamide Derivatives with Alternative Cores

Carbazole-Based Analogs (Compounds 41 and 42, )
  • Structural Difference: Carbazole replaces quinoline, introducing a fused indole system.
  • Impact: Increased aromatic surface area enhances π-π stacking but may reduce bioavailability.
  • Synthesis: Uses EDC·HCl/HOBt coupling (70% yield), contrasting with the target compound’s thionyl chloride method .
Spiropiperidine-Quinoline Hybrids ()
  • Structural Difference: Spiro-fused piperidine-quinoline system.
  • Synthesis: Achieves >90% purity via acylation but requires chromatographic purification .

Substituent-Driven Comparisons

Compound Core Structure Key Substituent(s) Synthesis Yield Notable Spectral Data
Target Compound Quinoline Pyridin-4-yl, carboxamide 69.5% ¹H NMR δ 8.79
D7 () Quinoline 4-CF₃-phenyl, benzamide N/A ¹³C NMR δ 165.2
Compound 2 () Quinoline Pyridin-3-yl, ketone 71.4% ¹H NMR δ 9.01
Compound 41 () Carbazole Piperidine-carboxamide 70% TOF ES+ MS m/z 419

Solubility and Stability

  • The target compound’s carboxamide group enhances water solubility compared to ketone analogs (e.g., Compound 1).
  • Electron-deficient substituents (e.g., -Cl in D8) improve metabolic stability but may increase crystallinity, as seen in higher melting points .

Biological Activity

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives featuring a quinoline moiety. Its unique structure, which includes a piperidine ring connected to a carbonyl group linked to a pyridine-substituted quinoline, suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure comprises:

  • A quinoline core, known for its diverse biological properties.
  • A piperidine ring, which is often associated with pharmacological activity.

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives, including those structurally similar to 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide. A study on related quinoline-4-carboxamide derivatives demonstrated moderate potency against Plasmodium falciparum, with effective concentrations (EC50) around 120 nM. Further optimization led to compounds with low nanomolar activity and favorable pharmacokinetic properties in vivo, indicating the potential for development into effective antimalarial agents .

Anticancer Properties

Quinoline-based compounds have shown promise in anticancer research. They exhibit various mechanisms of action, including DNA intercalation and inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have identified quinoline derivatives that act as potent DNA-directed alkylating agents, suggesting that 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may also possess anticancer activity .

Antimicrobial Activity

The biological evaluation of similar compounds has revealed notable antimicrobial properties. Quinoline derivatives have been investigated for their efficacy against various bacterial strains and fungi. The structural features of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may enhance its interaction with microbial targets, potentially leading to significant antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. A comparative analysis of various compounds has shown that modifications to the piperidine and quinoline moieties significantly influence their biological efficacy. For example:

Compound NameStructureUnique Features
N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamideStructureContains a naphthalene moiety, enhancing hydrophobic interactions.
Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanoneStructureFeatures different pyridine substitution affecting biological activity.

The unique combination of piperidine and quinoline structures in 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide may confer distinct pharmacological properties compared to similar compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of quinoline-piperidine analogues:

  • Study on Antiplasmodial Activity : This research demonstrated that certain quinoline-piperidine derivatives exhibited low nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compounds were found to inhibit plasmepsin II, an enzyme essential for hemoglobin digestion in the parasite .
  • Anticancer Mechanisms : Investigations into phenyl N-mustard–quinoline conjugates revealed their effectiveness as potent DNA alkylating agents, showing promise in targeting cancer cells through multiple mechanisms .
  • Antimicrobial Efficacy : A series of novel quinoline derivatives were evaluated for their antimicrobial activities, demonstrating significant inhibition against various pathogens .

Q & A

Q. Critical Parameters :

  • Reagent stoichiometry : Excess SOCl₂ ensures complete conversion to acyl chloride.
  • Reaction time : Prolonged reflux (3 days) for cyclization improves quinoline ring formation.
  • Purification : Chromatography (silica gel, ethyl acetate) and crystallization (diisopropyl ether) enhance purity .
StepReagents/ConditionsYieldKey Observations
1KOH/EtOH, 80°C, 72h59%Light yellow precipitate after acidification
2SOCl₂, reflux, 2h88%Excess SOCl₂ removed via argon stream
3Piperidine, acetone:DCM:TEA69.5%Chromatography critical for purity

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key data should researchers expect?

Q. Basic

  • ¹H NMR : Expect signals for pyridyl protons (δ 8.79 ppm, dd, J = 1.5, 4.8 Hz), quinoline protons (δ 8.23–7.78 ppm), and piperidine methylenes (δ 3.90–1.43 ppm) .
  • IR : Key peaks include C=O stretch (~1687 cm⁻¹) and NH/OH bands (3259–3359 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental values (e.g., %C: 49.99 vs. 50.04) .

Q. Advanced :

  • ESI-MS : Molecular ion at m/z 318.5 (M + 1) confirms molecular weight .
  • ¹³C NMR : Carbonyl carbons appear at δ 166.78 ppm (quinoline C=O) and δ 154.51 ppm (amide C=O) .

What are the predominant research applications of this compound in current academic studies?

Q. Basic

  • Coordination chemistry : Forms metal complexes (e.g., with Cu²⁺, Zn²⁺) for studying ligand-binding modes and catalytic properties .
  • Enzyme inhibition : Analogous piperidine-4-carboxamides show activity against carbonic anhydrase isoforms, suggesting potential for structure-activity relationship (SAR) studies .

Q. Advanced :

  • CYP450 binding : Pyridinyl-quinoline scaffolds are studied for cytochrome P450 interactions, particularly CYP2C9, using fluorescence displacement assays .

How can researchers optimize the amidation step to improve yield and purity?

Q. Advanced

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance acyl chloride reactivity .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability .

What systematic approaches resolve contradictory spectroscopic data during compound verification?

Q. Advanced

Cross-validate techniques : Compare NMR with IR and elemental analysis to confirm functional groups .

Purity assessment : Use HPLC (≥98% purity) to rule out impurities affecting spectral data .

Literature benchmarking : Match ¹H NMR shifts with reported analogs (e.g., δ 8.09 ppm for aryl protons in similar quinoline derivatives) .

What protocols ensure stability and prevent degradation during storage?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to avoid hygroscopic degradation .
  • Handling : Use desiccants and avoid prolonged exposure to light .

Q. Advanced :

  • Stability assays : Monitor degradation via LC-MS over 6 months; compounds with electron-withdrawing groups (e.g., –CN) show longer shelf lives .

What methodological approaches are robust for evaluating biological activity?

Q. Advanced

  • Enzyme inhibition : Use stopped-flow assays with human carbonic anhydrase II (hCA II) and measure IC₅₀ values via UV-Vis spectroscopy .
  • Antibacterial testing : Perform MIC assays against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .

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